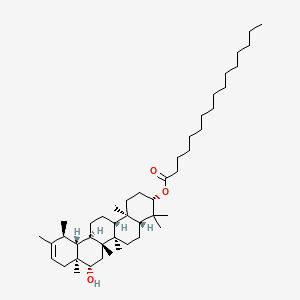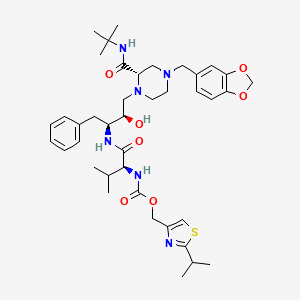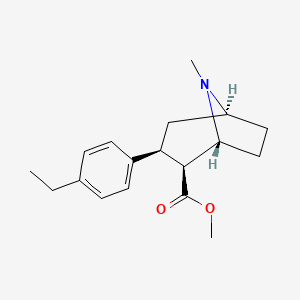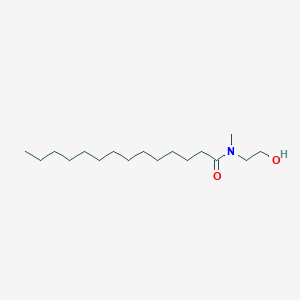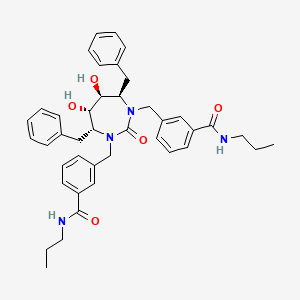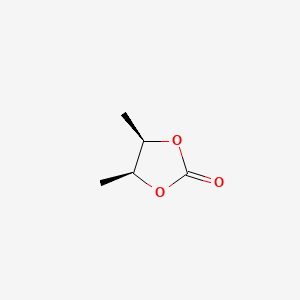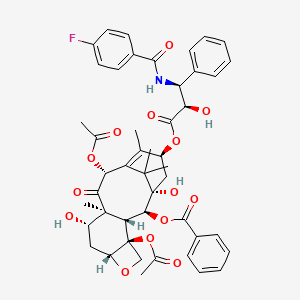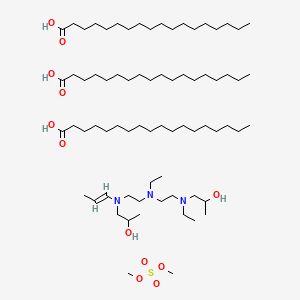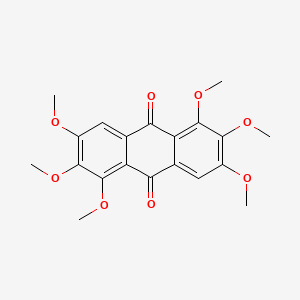
9-Angeloylplatynecine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Angeloylplatynecine is a pyrrolizidine alkaloid with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.3107 g/mol . This compound is known for its presence in certain species of the Senecio genus, such as Senecio chrysocoma and Senecio paniculatus . Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that have been studied for their diverse biological activities and potential toxicities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 9-Angeloylplatynecine are not well-documented, likely due to its specialized nature and limited commercial demand. the production would involve large-scale esterification processes, similar to those used in laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Angeloylplatynecine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Angeloylplatynecine has been studied for its biological activities, particularly its cytotoxic properties . Research has focused on its potential use in cancer therapy due to its ability to inhibit cell proliferation. Additionally, its presence in certain plants has made it a subject of interest in the study of plant alkaloids and their ecological roles.
Mecanismo De Acción
The mechanism of action of 9-Angeloylplatynecine involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with DNA synthesis and repair, causing cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form DNA adducts is a key factor in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
9-Tigloylplatynecine: A stereoisomer of 9-Angeloylplatynecine with similar biological activities.
7,9-Diangeloylplatynecine: Another derivative with two angeloyl groups, isolated from Senecio macedonicus.
8-Episarracine N-oxide: A related alkaloid with distinct structural features.
Uniqueness
This compound is unique due to its specific esterification with angelic acid, which imparts distinct chemical and biological properties. Its cytotoxicity and potential therapeutic applications make it a compound of interest in scientific research.
Propiedades
Número CAS |
94132-25-9 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
[(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1 |
Clave InChI |
FOWFFDPFIJUTGG-YHTXKQJMSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC[C@H]1CCN2[C@H]1[C@@H](CC2)O |
SMILES canónico |
CC=C(C)C(=O)OCC1CCN2C1C(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


